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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetamide

Cat. No.: B1296790

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 2-(4-Fluorophenyl)acetamide. The information presented herein, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is
intended to support research, development, and quality control activities involving this
compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-(4-Fluorophenyl)acetamide.

Table 1: *H NMR Spectroscopic Data (400 MHz)

Chemical Shift o . .

Multiplicity Integration Assignment Solvent
(3) ppm
7.29 t, J=8.8 Hz 2H Ar-H (ortho to F) DMSO-ds
7.11 t, J=8.8 Hz 2H Ar-H (meta to F) DMSO-ds
7.42 (broad s) S 1H -NH:z DMSO-de
6.91 (broad s) S 1H -NH:2 DMSO-ds
3.42 S 2H -CH2- DMSO-ds

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1296790?utm_src=pdf-interest
https://www.benchchem.com/product/b1296790?utm_src=pdf-body
https://www.benchchem.com/product/b1296790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: Data obtained in CDCIs for similar compounds suggests the amide protons would appear
as a broad singlet around 5.5-6.0 ppm.

« 13 1
Chemical Shift (6) ppm Assignment
1725 C=0
161.5 (d, J=243 Hz) C-F
131.0 (d, J=8 Hz) Ar-C (ortho to F)
130.5 (d, J=3 HZz) Ar-C (ipso)
115.0 (d, J=21 Hz) Ar-C (meta to F)
42,5 -CHa-

Disclaimer: The 13C NMR data is estimated based on known substituent effects and data from
structurally similar compounds, as explicit experimental data for 2-(4-Fluorophenyl)acetamide
was not available in the cited literature.

Table 3: IR Spectroscopic Data (KBr Wafer)

Wavenumber (cm—?) Intensity Assignment

3380 Strong, Broad N-H Stretch (Amide)

3190 Strong, Broad N-H Stretch (Amide)

1645 Strong C=0 Stretch (Amide 1)

1510 Strong C=C Stretch (Aromatic)
1220 Strong C-N Stretch

1150 Strong C-F Stretch

830 Strong p-Substituted Benzene Bend

Table 4: Mass Spectrometry Data (GC-MS, Electron
lonization)
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miz Relative Intensity (%) Assighment

153 40 [M]* (Molecular lon)
109 100 [M - C(=O)NH2]*

83 20 [CeHaF]*

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectra were acquired on a 400 MHz spectrometer. The sample of 2-(4-
Fluorophenyl)acetamide was dissolved in deuterated dimethyl sulfoxide (DMSO-de).
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr wafer technique. A small amount of the solid
sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent
pellet. The spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
instrument with an electron ionization (EIl) source. The sample was introduced into the mass
spectrometer via the gas chromatograph, and the resulting fragmentation pattern was
analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 2-(4-Fluorophenyl)acetamide.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-(4-
Fluorophenyl)acetamide.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Fluorophenyl)acetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296790#spectroscopic-data-nmr-ir-mass-spec-for-
2-4-fluorophenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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